

5-Benzyloxy-6-methoxyindole basic physicochemical properties

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Compound of Interest

Compound Name: 5-Benzyloxy-6-methoxyindole

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An In-depth Technical Guide to the Physicochemical Properties of **5-Benzyloxy-6-methoxyindole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxy-6-methoxyindole is a substituted indole derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and complex natural products. Its structural framework, featuring the indole nucleus, a methoxy group, and a bulky benzyloxy protecting group, makes it a versatile building block in medicinal chemistry. Understanding its fundamental physicochemical properties is paramount for its effective handling, reaction optimization, purification, and formulation in drug discovery and development pipelines. This guide provides a detailed examination of these core properties, offering both quantitative data and practical experimental insights to aid researchers in their work.

Core Physicochemical Properties

The essential physicochemical characteristics of **5-Benzyloxy-6-methoxyindole** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source(s)
CAS Number	4790-04-9	[1][2][3][4][5]
Molecular Formula	C ₁₆ H ₁₅ NO ₂	[1][2][5]
Molecular Weight	253.30 g/mol	[2][4]
Appearance	White to Pale Brown Solid/Powder	[1][4]
Melting Point	93-94 °C	[1][2][4]
Boiling Point	430.9 ± 30.0 °C (Predicted) at 760 mmHg	[1][2][4]
Density	1.202 ± 0.06 g/cm ³ (Predicted)	[1][2][4]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol	[1][3][4]
Polar Surface Area (PSA)	34.2 Å ²	[2]
Lipophilicity (XLogP3)	3.8	[2]
pKa	16.85 ± 0.30 (Predicted)	[4]

Structural Identification and Molecular Descriptors

The identity and behavior of a molecule are fundamentally dictated by its structure. **5-Benzyloxy-6-methoxyindole** is systematically named 6-methoxy-5-(phenylmethoxy)-1H-indole.[2][4][5]

- Synonyms: NSC 92529, 5-(Benzyloxy)-6-methoxy-1H-indole[2][4]
- InChI Key: XDLZHWUPJHWVFK-UHFFFAOYSA-N[2][4]
- Canonical SMILES: COc1cc2[nH]ccc2cc1OCc3ccccc3

The molecule's lipophilicity is quantified by a predicted XLogP3 value of 3.8, suggesting a preference for non-polar environments.[2] This is consistent with its structure, which contains large hydrophobic regions (the indole ring system and the benzyl group). The Polar Surface

Area (PSA) of 34.2 Å² is relatively low, a metric often correlated with cell membrane permeability in drug candidates.[2]

Thermal Properties and Physical State

5-Benzyloxy-6-methoxyindole exists as a white to pale brown crystalline solid at standard temperature and pressure.[1][4] Its sharp melting point of 93-94 °C is a key indicator of its purity.[1][2][4] A broadened melting range would suggest the presence of impurities, which depress and widen the melting point transition.

The predicted boiling point is high (430.9 °C), which is typical for a molecule of this size and complexity.[1][2] Experimental determination of the boiling point is often impractical as indole derivatives can be susceptible to decomposition at such elevated temperatures. Therefore, purification is almost exclusively achieved via recrystallization or column chromatography rather than distillation.

Solubility Profile: A Practical Perspective

The compound exhibits slight solubility in common organic solvents such as chloroform, ethyl acetate, and methanol.[1][3][4] This limited solubility profile is a critical consideration for synthetic chemists.

- **For Reactions:** The choice of solvent must be one in which the starting material has sufficient solubility at the reaction temperature to ensure a homogeneous reaction mixture and reasonable reaction kinetics.
- **For Purification:** The slight solubility can be exploited during recrystallization. A solvent system is typically chosen where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. This allows for the precipitation of pure crystals upon cooling, leaving impurities behind in the mother liquor.
- **For Analysis:** When preparing samples for techniques like NMR, a fully deuterated solvent in which the compound dissolves completely (e.g., CDCl₃) is necessary.

Experimental Protocols for Property Verification

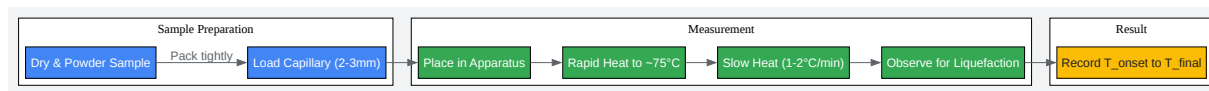
The following section details standardized methodologies for verifying the key physicochemical properties of **5-Benzylloxy-6-methoxyindole**.

Protocol 1: Melting Point Determination via Capillary Method

This protocol provides a reliable method for verifying the melting point and assessing the purity of a solid sample.

Methodology:

- **Sample Preparation:** Ensure the solid sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
- **Instrument Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
- **Heating and Observation:**
 - Set the apparatus to heat rapidly to about 15-20 °C below the expected melting point (93 °C).
 - Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block. A slow heating rate is crucial for accuracy.
 - Observe the sample through the magnifying lens.
- **Data Recording:** Record the temperature range from the appearance of the first liquid droplet (onset of melting) to the complete liquefaction of the solid. For a pure sample, this range should be narrow (≤ 1 °C).



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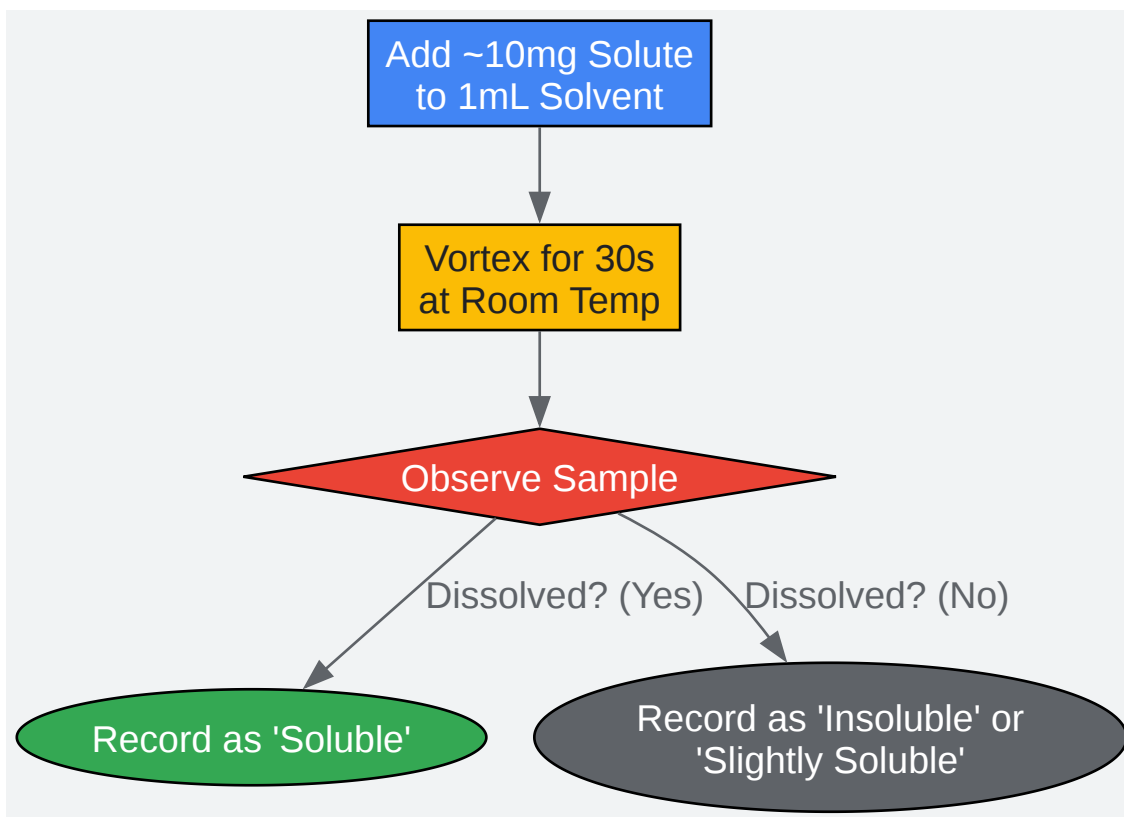
Caption: Workflow for melting point determination.

Protocol 2: Qualitative Solubility Assessment

This protocol allows for a rapid and systematic evaluation of a compound's solubility in various solvents.

Methodology:

- Solvent Preparation: Arrange a series of small, labeled test tubes, each containing 1 mL of a different test solvent (e.g., water, methanol, ethyl acetate, chloroform, hexane).
- Solute Addition: Add approximately 5-10 mg of **5-Benzyloxy-6-methoxyindole** to each test tube.
- Initial Observation: Vortex or shake each tube vigorously for 30 seconds. Observe if the solid dissolves. Record the result at room temperature.
- Heating (Optional): If the substance does not dissolve at room temperature, gently heat the tube in a warm water bath to observe if solubility increases with temperature.
- Classification: Classify the solubility in each solvent as 'soluble,' 'slightly soluble,' or 'insoluble' based on visual inspection.



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Caption: Workflow for qualitative solubility testing.

Expected Spectroscopic Signatures

While raw spectral data is not provided, the structure of **5-Benzyloxy-6-methoxyindole** allows for the prediction of its key spectroscopic features, which are essential for its characterization.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole and benzyl rings, a singlet for the methoxy ($-\text{OCH}_3$) protons around 3.9 ppm, a singlet for the benzylic methylene ($-\text{OCH}_2\text{Ph}$) protons around 5.1 ppm, and a broad singlet for the indole N-H proton.
- IR Spectroscopy: The infrared spectrum should display characteristic absorption bands including a moderate, sharp peak around 3400 cm^{-1} for the N-H stretch, aromatic C-H stretching just above 3000 cm^{-1} , aliphatic C-H stretching just below 3000 cm^{-1} , aromatic C=C stretching in the $1600\text{--}1450\text{ cm}^{-1}$ region, and strong C-O ether stretching bands in the $1250\text{--}1050\text{ cm}^{-1}$ range.

- Mass Spectrometry: High-resolution mass spectrometry should show a molecular ion peak $[M]^+$ corresponding to the exact mass of 253.1103.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

- Storage Conditions: The compound should be stored in a tightly closed container in a dry, well-ventilated place. For long-term stability, storage in a freezer at -20°C is recommended. [2][3][4]
- Safety Precautions: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust.[3] The compound may cause skin and eye irritation.[4]

Conclusion

5-Benzyloxy-6-methoxyindole is a compound of significant interest in synthetic and medicinal chemistry. Its physicochemical properties—a defined melting point, limited organic solubility, and moderate lipophilicity—are defining characteristics that directly influence its application in the laboratory. The experimental protocols and data presented in this guide provide a foundational framework for researchers, enabling more informed decisions in experimental design, purification, and handling, thereby facilitating its effective use in the complex process of drug discovery and development.

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